1-(2-Anthryl)-2-methoxyethylamine
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Overview
Description
1-(2-Anthryl)-2-methoxyethylamine is an organic compound that features an anthracene moiety attached to an ethylamine chain with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Anthryl)-2-methoxyethylamine typically involves the reaction of 2-anthryl bromide with 2-methoxyethylamine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine. The reaction is usually conducted in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Anthryl)-2-methoxyethylamine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form dihydroanthracene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used
Scientific Research Applications
1-(2-Anthryl)-2-methoxyethylamine has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological systems as a fluorescent marker.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 1-(2-Anthryl)-2-methoxyethylamine is primarily based on its photophysical properties. The anthracene moiety absorbs light and undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, such as fluorescence microscopy and photodynamic therapy. The compound interacts with molecular targets through non-covalent interactions, such as π-π stacking and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 1-Anthryl-2-methoxyethylamine
- 2-Anthryl-2-methoxyethylamine
- 9-Anthryl-2-methoxyethylamine
Uniqueness
1-(2-Anthryl)-2-methoxyethylamine is unique due to the position of the anthracene moiety, which influences its photophysical properties and reactivity. Compared to other anthryl derivatives, it exhibits distinct fluorescence characteristics and reactivity patterns, making it suitable for specific applications in research and industry .
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-anthracen-2-yl-2-methoxyethanamine |
InChI |
InChI=1S/C17H17NO/c1-19-11-17(18)15-7-6-14-8-12-4-2-3-5-13(12)9-16(14)10-15/h2-10,17H,11,18H2,1H3 |
InChI Key |
YXNVTEUGIRLSQG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=CC2=CC3=CC=CC=C3C=C2C=C1)N |
Origin of Product |
United States |
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